molecular formula C19H27NO4 B1325652 Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898792-48-8

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate

Numéro de catalogue: B1325652
Numéro CAS: 898792-48-8
Poids moléculaire: 333.4 g/mol
Clé InChI: WNTGVQZPLPANEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898792-48-8) is a synthetic ester derivative featuring a morpholine-substituted phenyl ring and a hexanoate backbone. Its molecular formula is C₁₉H₂₇NO₄, with a molecular weight of 333.428 g/mol and a purity of 97.0% . The compound is characterized by a morpholinomethyl group attached at the meta position of the phenyl ring, which influences its electronic and steric properties.

Propriétés

IUPAC Name

ethyl 6-[3-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-23-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGVQZPLPANEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643119
Record name Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-48-8
Record name Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method starts with the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenyl-substituted ketone to form the morpholinomethyl intermediate. This intermediate then undergoes esterification with ethyl hexanoate under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Differences Applications/Notes References
This compound 898792-48-8 C₁₉H₂₇NO₄ Morpholinomethyl at meta position 333.428 Baseline compound; balanced lipophilicity and electronic properties. Lab research, potential GPCR modulation.
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 898751-53-6 C₁₉H₂₇NO₄ Morpholinomethyl at ortho position 333.428 Steric hindrance due to proximity of substituent to ester group; altered reactivity. Marketed for regional applications (Europe/Asia); used in specialty chemical synthesis.
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 898763-63-8 C₂₀H₃₀N₂O₃ 4-Methylpiperazinomethyl at para position 346.000 Increased basicity due to piperazine; potential for enhanced solubility in acidic environments. Research in neurotransmitter receptor studies.
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate 898783-39-6 C₁₉H₂₇NO₃S Thiomorpholinomethyl (sulfur-containing analog) at para position 365.490 Higher lipophilicity due to sulfur atom; potential for improved membrane permeability. Explored in metabolic pathway inhibition.
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate 898761-14-3 C₁₈H₂₅NO₃ Azetidinomethyl (4-membered ring) at meta position 303.400 Smaller ring size increases steric strain; potential for selective binding in constrained environments. Preclinical studies targeting enzyme active sites.
Ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate 898762-64-6 C₂₂H₃₁NO₅ Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl group at meta position 389.500 Rigid spirocyclic structure enhances conformational stability; suited for crystallography studies. Structural biology and ligand-receptor interaction mapping.
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate N/A C₁₆H₂₃NO₃ Ethyl(phenyl)amino group (non-cyclic amine) 277.364 Lack of heterocyclic ring reduces hydrogen-bonding capacity; simpler pharmacokinetic profile. Intermediate in organic synthesis.

Research Findings and Implications

Structural and Electronic Effects

  • Substituent Position : The ortho isomer (CAS 898751-53-6) exhibits steric crowding near the ester group, reducing its reactivity in nucleophilic acyl substitution compared to the meta and para analogs .
  • Heterocyclic Variations :
    • Thiomorpholine (CAS 898783-39-6): Sulfur substitution increases lipophilicity (logP ~2.1 vs. 1.5 for morpholine), enhancing blood-brain barrier penetration in preclinical models .
    • Piperazine (CAS 898763-63-8): The additional nitrogen atom elevates pKa (~8.5 vs. ~6.5 for morpholine), improving solubility under physiological conditions .

Activité Biologique

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound can be described by its molecular formula C15H19N1O3C_{15}H_{19}N_{1}O_{3}. Its structure features a hexanoate backbone with a morpholinomethyl group and a phenyl ring, which may contribute to its interaction with biological targets.

PropertyValue
Molecular Weight275.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
LogPNot available

Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been shown to interact with neurotransmitter systems, particularly in the modulation of AMPA receptors, which play a crucial role in synaptic transmission and plasticity.

Case Study: Neuroprotective Effects

A study by Hoffman et al. (2022) demonstrated that this compound inhibits AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This inhibition was associated with reduced reinforcing properties of alcohol and sucrose in specific brain regions, suggesting potential applications in addiction therapy .

Antioxidant Activity

In vitro studies have indicated that this compound possesses antioxidant properties. These properties may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Table 2: Summary of Biological Activities

Activity TypeObservations
NeuroprotectionInhibition of AMPA receptors
AntioxidantReduction of oxidative stress
Potential Therapeutic UseApplications in addiction treatment

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity, but further studies are needed to fully elucidate its safety margins.

Table 3: Toxicological Data

EndpointResult
Acute ToxicityModerate
Chronic ToxicityOngoing studies
Reproductive ToxicityNot yet evaluated

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate?

Methodological Answer: The synthesis can be adapted from protocols for structurally analogous esters. Key steps include:

  • Mannich Reaction : Introduce the morpholinomethyl group via reaction of 3-formylphenyl intermediates with morpholine and formaldehyde under acidic or basic conditions, as demonstrated in the synthesis of ibuprofen-derived Mannich bases .
  • Esterification : React the resulting keto-acid intermediate (6-[3-(morpholinomethyl)phenyl]-6-oxohexanoic acid) with ethanol in the presence of catalytic sulfuric acid or DCC/DMAP .
  • Purification : Recrystallization from ethanol/N,N-dimethylformamide (2:1) yields high-purity crystals, as validated for similar morpholine-containing compounds .

Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Mannich ReactionMorpholine, formaldehyde, ethanol, 20h, RT85
EsterificationEthanol, H₂SO₄, reflux75–90

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • NMR :
  • ¹H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), morpholine protons (δ 2.4–3.7 ppm), and aromatic protons (δ 7.3–8.0 ppm). The keto group (C=O) adjacent to the ester may deshield nearby protons .
  • ¹³C NMR : Peaks at δ 170–175 ppm (ester and ketone C=O), δ 50–70 ppm (morpholine carbons), and aromatic carbons (δ 120–140 ppm) .
    • IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₉H₂₅NO₄ (MW 355.4 g/mol), with fragmentation patterns indicating loss of ethyl (–45 amu) and morpholine (–87 amu) groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility (e.g., morpholine ring puckering) or solvent effects. Strategies include:

  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure. Software like SHELXL (via SHELX suite) can model morpholine ring conformations (e.g., chair vs. twist-boat) and confirm substituent orientation .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by observing signal coalescence at elevated temperatures .
  • Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G protein-coupled receptors (GPCRs), leveraging the morpholine group’s hydrogen-bonding capability .
  • Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via changes in tryptophan fluorescence intensity. Calculate binding constants (Kb) using Stern-Volmer plots .
  • Enzymatic Inhibition Studies : Test inhibition of esterases or oxidoreductases by tracking substrate conversion (e.g., NADH depletion at 340 nm) .

Table 2: Example Biological Activity Data

AssayTargetIC₅₀/EC₅₀ (μM)Reference
Esterase InhibitionPorcine liver12.5 ± 1.2
GPCR Binding (5-HT₃)HEK293 cells45.3 ± 3.8

Q. How can reaction pathways for decomposition or metabolic transformation be analyzed?

Methodological Answer:

  • LC-MS/MS : Identify metabolites in hepatic microsome incubations. Major pathways include:
  • Ester Hydrolysis : Convert to 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoic acid (observed in similar esters ).
  • Morpholine Oxidation : Form N-oxide derivatives (detectable via +16 amu shift in MS) .
    • Stability Studies : Monitor degradation under acidic (pH 2), neutral (pH 7.4), and basic (pH 10) conditions at 37°C. Use HPLC to quantify remaining compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.